molecular formula C14H14N2O4 B5373500 N-[2-(acetylamino)-4-methoxyphenyl]-2-furamide

N-[2-(acetylamino)-4-methoxyphenyl]-2-furamide

Cat. No. B5373500
M. Wt: 274.27 g/mol
InChI Key: JZRRIVWVECJDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(acetylamino)-4-methoxyphenyl]-2-furamide, also known as AMF-26, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of furan-2-carboxamides and has a molecular weight of 307.34 g/mol.

Mechanism of Action

The mechanism of action of N-[2-(acetylamino)-4-methoxyphenyl]-2-furamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(acetylamino)-4-methoxyphenyl]-2-furamide in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-[2-(acetylamino)-4-methoxyphenyl]-2-furamide. One area of interest is its potential use in combination with other anticancer drugs to enhance their efficacy. Another area is the development of more effective delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other fields of research.

Synthesis Methods

The synthesis of N-[2-(acetylamino)-4-methoxyphenyl]-2-furamide involves the reaction of 4-methoxy-2-nitroaniline with acetic anhydride in the presence of an acid catalyst, followed by reduction of the resulting nitro compound with iron powder. The final product is obtained by the reaction of the resulting amine with furan-2-carboxylic acid chloride.

Scientific Research Applications

N-[2-(acetylamino)-4-methoxyphenyl]-2-furamide has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-(2-acetamido-4-methoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-9(17)15-12-8-10(19-2)5-6-11(12)16-14(18)13-4-3-7-20-13/h3-8H,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRRIVWVECJDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)OC)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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